An In-depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Key Intermediate in Complex Molecule Synthesis
An In-depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Key Intermediate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a specialized chemical intermediate. We will delve into its chemical properties, a plausible and detailed synthetic route grounded in established organic chemistry principles, its spectroscopic characteristics, and its potential applications, particularly in the realm of medicinal chemistry and drug development.
Core Chemical Identity and Physicochemical Properties
4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a substituted butyrophenone derivative. The key structural features are a brominated phenyl ring, a four-carbon ketone chain, and a cyclic ketal protecting group. This combination of functionalities makes it a valuable building block in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 898785-74-5 | [1] |
| Molecular Formula | C16H21BrO3 | [1] |
| Molecular Weight | 341.24 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Strategic Synthesis: A Proposed Pathway
Step 1: Ketal Protection of 4-oxobutanoic acid
The synthesis would commence with the protection of the aldehyde functionality of a suitable precursor, such as 4-oxobutanoic acid or its ester derivative, to prevent its reaction in the subsequent Friedel-Crafts step. The 5,5-dimethyl-1,3-dioxane group serves as a robust protecting group for the aldehyde.[2][3]
Experimental Protocol: Ketalization
-
To a solution of methyl 4-oxobutanoate (1 equivalent) in toluene, add 5,5-dimethyl-1,3-propanediol (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected keto-ester.
-
The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
The carboxylic acid is then converted to the corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride.
Causality of Experimental Choices:
-
Toluene and Dean-Stark Trap: This combination is crucial for driving the reversible ketalization reaction to completion by removing water, a byproduct.[4]
-
p-Toluenesulfonic Acid: A common and effective acid catalyst for ketal formation.[5]
-
Conversion to Acyl Chloride: The acyl chloride is a highly reactive electrophile required for the subsequent Friedel-Crafts acylation.
Step 2: Friedel-Crafts Acylation
The protected acyl chloride is then reacted with bromobenzene in a Friedel-Crafts acylation reaction to form the target molecule.[6][7][8]
Experimental Protocol: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl3, 1.2 equivalents) in anhydrous dichloromethane, add the protected acyl chloride (1 equivalent) dropwise.
-
The mixture is stirred for 15 minutes, and then bromobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone.
Causality of Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions require anhydrous conditions as the Lewis acid catalyst (AlCl3) reacts with water.
-
Aluminum Chloride (AlCl3): A strong Lewis acid that activates the acyl chloride to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution on the bromobenzene ring.[8]
-
Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex with the product and to remove any unreacted aluminum salts.[9]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its 1H NMR, 13C NMR, and Mass Spectra based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyrophenone chain, and the dioxan ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | d | 2H | Ha (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |
| ~7.6-7.7 | d | 2H | Hb (ortho to Br) | Deshielded by the bromine atom. |
| ~4.5-4.6 | t | 1H | Hc (methine of dioxan) | Acetal proton, typically in this region. |
| ~3.6-3.7 | m | 4H | Hd (methylene of dioxan) | Protons on the carbon adjacent to the oxygen atoms of the dioxan ring. |
| ~3.0 | t | 2H | He (methylene adjacent to C=O) | Alpha-protons to the ketone. |
| ~1.9-2.1 | m | 2H | Hf (methylene) | Methylene protons of the butyrophenone chain. |
| ~1.7-1.8 | m | 2H | Hg (methylene adjacent to dioxan) | Methylene protons adjacent to the dioxan ring. |
| ~0.8-1.0 | s | 6H | Hh (methyl groups of dioxan) | Two equivalent methyl groups on the dioxan ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198-200 | C=O | Carbonyl carbon of the ketone. |
| ~135-140 | C-Br | Aromatic carbon attached to bromine. |
| ~130-135 | Cq (aromatic) | Quaternary aromatic carbon attached to the carbonyl group. |
| ~128-132 | CH (aromatic) | Aromatic methine carbons. |
| ~100-105 | O-C-O | Acetal carbon of the dioxan ring. |
| ~70-75 | O-CH2 | Methylene carbons of the dioxan ring. |
| ~35-40 | CH2-C=O | Methylene carbon alpha to the ketone. |
| ~30-35 | C(CH3)2 | Quaternary carbon of the dioxan ring. |
| ~20-30 | CH2 | Other methylene carbons of the butyrophenone chain. |
| ~20-25 | CH3 | Methyl carbons of the dioxan ring. |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 341/343 | Molecular ion peak (M+ and M+2) with approximately 1:1 ratio, characteristic of a monobrominated compound.[10] |
| 183/185 | Fragment corresponding to the bromobenzoyl cation ([Br-C6H4-CO]+). |
| 157 | Fragment from the loss of the bromophenyl group. |
| 143 | Fragment corresponding to the 5,5-dimethyl-1,3-dioxan-2-yl-ethyl cation. |
Diagram of Key ¹H NMR and Mass Spec Fragments
Caption: Key structural fragments for spectroscopic analysis.
Applications in Drug Development and Research
Butyrophenone derivatives are a well-established class of compounds with significant pharmacological activity, particularly as dopamine D2 receptor antagonists.[11] Haloperidol, a prominent antipsychotic medication, is a classic example of a butyrophenone.[12][13]
4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is strategically designed as a versatile intermediate for the synthesis of more complex molecules.
-
The Bromophenyl Moiety: The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a compound series.
-
The Protected Aldehyde: The 5,5-dimethyl-1,3-dioxan-2-yl group is a stable cyclic ketal that protects a latent aldehyde functionality. This aldehyde can be deprotected under acidic conditions to participate in subsequent reactions, such as reductive amination to introduce amine-containing side chains, which are prevalent in many centrally acting drugs.[14]
-
The Butyrophenone Core: The butyrophenone scaffold itself is a known pharmacophore for dopamine receptor ligands.[11]
Therefore, this compound is an ideal starting material for the synthesis of novel butyrophenone analogues as potential antipsychotics, or for the development of ligands for other G-protein coupled receptors (GPCRs) where this scaffold may show affinity.
Conclusion
4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a valuable, albeit specialized, chemical intermediate. Its synthesis, while not explicitly documented in peer-reviewed journals, can be reliably achieved through a logical sequence of ketal protection and Friedel-Crafts acylation. Its structural features, including a modifiable aromatic ring and a protected aldehyde, make it a powerful tool for medicinal chemists and researchers in drug discovery for the construction of complex molecular architectures and the exploration of new pharmacologically active compounds.
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